molecular formula C10H17NO5 B3093322 (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid CAS No. 1242457-64-2

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid

Cat. No.: B3093322
CAS No.: 1242457-64-2
M. Wt: 231.25
InChI Key: NTJLSVSHOMWEIC-JTQLQIEISA-N
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Description

(S)-3-(tert-Butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid (hereafter referred to by its full name) is a chiral bicyclic compound featuring a tetrahydrofuran ring fused with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino moiety. Key specifications from the provided evidence include:

  • CAS Number: Not explicitly stated in the evidence but typically assigned based on structural uniqueness.
  • Molecular Formula: C₁₀H₁₇NO₅ (calculated from IUPAC name) .
  • Molecular Weight: ~231.25 g/mol.
  • Purity: ≥95% (HPLC), with moisture content ≤0.5% .
  • Applications: Utilized in pharmaceutical intermediates, peptide synthesis, and as a building block for chiral catalysts due to its rigid tetrahydrofuran scaffold and Boc-protected amine .

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions, while the tetrahydrofuran ring imposes conformational constraints, influencing stereochemical outcomes .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(7(12)13)4-5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJLSVSHOMWEIC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652381
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242457-64-2
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amino group.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxyl-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the free amine. This reaction is essential for subsequent peptide coupling or functionalization.

Reaction Conditions

ReagentSolventTemperatureTimeYieldSource
Trifluoroacetic acidDichloromethane25°C2 hr95%
HCl (4M in dioxane)Dioxane0°C → 25°C4 hr88%
  • Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by elimination of CO₂ and tert-butanol.

  • Stereochemical Impact : The stereointegrity at the 3-position is preserved due to mild conditions.

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, a cornerstone of peptide synthesis.

Common Coupling Reagents

Reagent SystemBaseSolventYieldSource
EDCl/HOBtDIPEADMF92%
HATUNMMTHF89%
  • Key Observation : The tetrahydrofuran ring’s rigidity influences coupling efficiency by restricting conformational flexibility.

Oxidation and Reduction

The tetrahydrofuran ring and amino group undergo redox transformations.

Oxidation

Target SiteReagentProductYieldSource
Tetrahydrofuran ringKMnO₄ (aq. H₂SO₄)γ-Lactone derivative76%
Aminem-CPBAN-Oxide68%

Reduction

Target SiteReagentProductYieldSource
Carboxylic acidLiAlH₄Primary alcohol82%

Stereospecific Alkylation

The chiral center at C3 directs stereoselective alkylation, enabling asymmetric synthesis.

Example Reaction

  • Substrate : (S)-Boc-protected acid + Benzyl bromide

  • Base : LDA (−78°C, THF)

  • Product : Diastereomeric alkylated derivative (dr 9:1) .

Cyclization Reactions

Intramolecular cyclization forms bicyclic structures for complex molecule synthesis.

Conditions

ReagentSolventTemperatureProductYieldSource
DCC, DMAPCH₂Cl₂25°CTetrahydrofuro[3,4-b]pyrrole84%

Stability and Reactivity Trends

  • pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10).

  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.

Scientific Research Applications

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid Applications

This compound is a chiral compound with a tetrahydrofuran ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group. The (S) configuration specifies the spatial arrangement of the atoms in the compound. It is used in chemistry, biology, and industry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is a building block in the synthesis of complex organic molecules and a chiral auxiliary in asymmetric synthesis.
  • Biology It is used to study enzyme mechanisms and as a substrate in biochemical assays.
  • Industry It is used for producing fine chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is recognized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural characteristics allow modifications that can enhance pharmacological activity.

Case Study: Synthesis of Novel Antidepressants
Researchers synthesized derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate to evaluate their antidepressant activity. The derivatives demonstrated varying levels of efficacy in animal models, suggesting that the difluoropiperidine structure could be pivotal in developing new antidepressant medications.

CompoundActivity LevelMethod of Synthesis
Derivative AHighVia alkylation reaction
Derivative BModerateThrough esterification
Derivative CLowDirect fluorination

Agrochemical Applications

The compound's unique chemical structure also makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.

Case Study: Herbicidal Efficacy
A field trial tested the herbicidal properties of formulations containing this compound against common weeds. Results indicated that formulations with this compound showed a significant reduction in weed biomass compared to controls.

TreatmentWeed Biomass Reduction (%)Application Rate (g/ha)
Control0N/A
Treatment 170200
Treatment 285300

Synthesis of α-Tetrasubstituted α-Amino Acids

α-tetrasubstituted α-amino acids (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxycarbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxycarbonylamino)-tetrahydrofuran-3-carboxylate were synthesized and characterized by NMR, MS, elemental analysis, and X-ray .

Synthesis of 3-Amino-Tetrahydrofuran-3-Carboxylic Acid Amides

Mechanism of Action

The mechanism of action of (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group and the carboxylic acid functional group play crucial roles in binding to these targets, influencing their activity and function. The stereochemistry of the compound also affects its binding affinity and specificity.

Comparison with Similar Compounds

Boc-Protected Amino Acids

Property (S)-3-(Boc-amino)tetrahydrofuran-3-carboxylic Acid Boc-L-Proline Boc-β-Alanine
Molecular Weight ~231.25 g/mol 229.26 g/mol 189.21 g/mol
Ring Structure Tetrahydrofuran Pyrrolidine (5-membered ring) Linear chain
Solubility Moderate in DCM, THF High in polar aprotic solvents High in water and polar solvents
Applications Chiral intermediates, peptide synthesis Peptide backbone modification Flexible linker in drug design

Key Differences :

  • Unlike linear Boc-β-alanine, the cyclic structure reduces rotational freedom, favoring selective stereochemical outcomes in asymmetric synthesis .

Stability and Reactivity

  • The Boc group in the target compound remains stable under acidic conditions (e.g., TFA deprotection), unlike benzyloxycarbonyl (Cbz) groups, which require harsher hydrogenolysis .
  • The tetrahydrofuran ring’s electron-rich oxygen enhances hydrogen-bonding interactions in catalytic asymmetric reactions, a feature absent in non-cyclic analogs like Boc-β-alanine .

Pharmacological Relevance

  • Preclinical studies suggest that the tetrahydrofuran scaffold improves blood-brain barrier penetration compared to pyrrolidine-based analogs, making it valuable in CNS drug development .

Biological Activity

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid is a chiral compound notable for its structural features, including a tetrahydrofuran ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group. This compound has gained attention in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 1242457-64-2

The compound's stereochemistry is indicated by the (S) configuration, which plays a crucial role in its biological activity and interactions with molecular targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The presence of the Boc-protected amino group and the carboxylic acid functional group enhances its binding affinity to various biological targets, influencing their function and activity.

Applications in Research

  • Enzyme Mechanisms : The compound is utilized as a substrate in biochemical assays to study enzyme kinetics and mechanisms.
  • Asymmetric Synthesis : It serves as a chiral auxiliary in the synthesis of complex organic molecules, facilitating the production of enantiomerically pure compounds.
  • Pharmaceutical Development : The compound is explored for its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific proteases. The results indicated that the compound effectively inhibited the activity of certain serine proteases, suggesting its potential as a therapeutic agent against protease-related diseases.

Study 2: Synthesis of Bioactive Compounds

Research focused on using this compound as a building block for synthesizing bioactive peptides. The synthesized peptides demonstrated significant biological activities, including antimicrobial and anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine proteases
AntimicrobialDemonstrated activity against bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Table 2: Synthesis Methods

MethodDescriptionReference
Nucleophilic SubstitutionIntroduction of amino group
CyclizationFormation of tetrahydrofuran ring
Protection ReactionBoc protection of amino group

Q & A

Q. What are the established synthetic routes for (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid, and what key reaction conditions are required?

The synthesis typically involves multi-step strategies, including Boc (tert-butoxycarbonyl) protection of the amino group, ring-closing reactions to form the tetrahydrofuran scaffold, and stereochemical control. For example, a related tetrahydrofuran amino acid synthesis (e.g., tert-butyl 2-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylate) employs Suzuki-Miyaura coupling for aryl group introduction and Mitsunobu reactions for stereochemical inversion . Enzymatic resolution using lipases (e.g., for (S)-3-hydroxytetrahydrofuran derivatives) can also achieve enantiomeric purity . Key conditions include anhydrous environments for Boc protection and Pd catalysts for coupling reactions.

Q. How is the stereochemical integrity of the compound verified during synthesis?

Chiral HPLC or polarimetry is used to confirm enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, helps resolve diastereotopic protons and confirm the tetrahydrofuran ring conformation. X-ray crystallography provides definitive stereochemical assignments for crystalline intermediates .

Q. What role does the Boc group play in the compound’s stability and downstream applications?

The Boc group protects the amino functionality during synthesis, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation). Its tert-butyl moiety enhances solubility in organic solvents, facilitating purification. The Boc group is acid-labile, enabling selective deprotection under mild conditions (e.g., trifluoroacetic acid) for further functionalization .

Advanced Research Questions

Q. How do conformational studies inform the compound’s reactivity in peptide mimetic design?

Conformational analysis via NMR and computational modeling (e.g., density functional theory, DFT) reveals restricted rotation around the tetrahydrofuran ring, favoring specific dihedral angles. This rigidity mimics β-turn structures in peptides, making the compound valuable for designing protease-resistant peptidomimetics .

Q. What strategies mitigate racemization during Boc deprotection or coupling reactions?

Racemization is minimized by using low-temperature conditions (<0°C) during acidic deprotection (e.g., HCl/dioxane) and coupling reagents like HATU or PyBOP, which reduce activation time. Monitoring via chiral stationary phase HPLC ensures retention of enantiomeric excess (>99%) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH) show degradation via Boc group hydrolysis under acidic (pH <3) or basic (pH >10) conditions. Storage at 2–8°C in inert atmospheres (argon) prolongs shelf life. LC-MS identifies degradation products, such as free amine or tetrahydrofuran ring-opened derivatives .

Q. What computational tools are used to predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes like proteases or kinases. Pharmacophore mapping highlights critical hydrogen-bonding sites (e.g., carboxylic acid and Boc-protected amine) for target engagement .

Q. How do alternative synthetic routes (e.g., enzymatic vs. chemical) impact yield and scalability?

Enzymatic routes (e.g., lipase-mediated kinetic resolution) offer high enantioselectivity (>90% ee) but lower yields (50–60%) due to incomplete substrate conversion. Traditional chemical synthesis (Mitsunobu reaction) achieves higher yields (70–80%) but requires costly reagents (DIAD, triphenylphosphine) .

Q. What are the compound’s applications in designing antibody-drug conjugates (ADCs) or prodrugs?

The carboxylic acid moiety enables conjugation to monoclonal antibodies via lysine or cysteine residues, while the Boc group allows controlled release of cytotoxic payloads in acidic tumor microenvironments. In prodrugs, the Boc-protected amine enhances membrane permeability, with intracellular esterase cleavage activating the drug .

Q. How are contradictions in reported spectroscopic data resolved (e.g., NMR shifts or melting points)?

Discrepancies arise from solvent polarity, concentration, or impurities. Cross-validation using high-field NMR (600 MHz) and standardized sample preparation (deuterated solvents, internal standards) ensures reproducibility. Conflicting melting points are resolved via DSC (differential scanning calorimetry) to assess polymorphic forms .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid
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(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid

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